Ferric Chloride Hexahydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Ferric Chloride Hexahydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, structure, and applications of Ferric Chloride Hexahydrate (FeCl₃·6H₂O), a versatile compound with significant relevance in pharmaceutical research and development.
Introduction
Ferric chloride hexahydrate (FeCl₃·6H₂O) is an inorganic compound that appears as a yellow-orange to brownish crystalline solid.[1][2] It is the hexahydrate form of iron(III) chloride and is highly hygroscopic, readily absorbing moisture from the air.[2] This compound is widely utilized across various scientific and industrial domains, including as a coagulant in water treatment, an etchant in electronics, and notably, as a versatile reagent and catalyst in organic synthesis and pharmaceutical research.[3] Its utility in drug development stems from its properties as a Lewis acid, its role in the synthesis of iron-based nanoparticles for drug delivery, and its involvement in oxidative processes like Fenton-like reactions. This guide provides a detailed technical overview of the chemical properties, structure, and relevant experimental protocols for ferric chloride hexahydrate, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Ferric chloride hexahydrate exhibits a range of well-defined chemical and physical properties that are crucial for its application in research and development. A summary of these quantitative properties is presented in Table 1.
| Property | Value | References |
| Chemical Formula | FeCl₃·6H₂O | [4] |
| Molecular Weight | 270.30 g/mol | [4] |
| Appearance | Yellow-orange to brownish monoclinic crystals | [1][2] |
| Melting Point | Approximately 37 °C | [4] |
| Boiling Point | Decomposes at 280-285 °C | [5] |
| Density | 1.82 g/cm³ | [6] |
| Solubility in Water | 920 g/L at 20 °C | [2] |
| Solubility in other solvents | Soluble in ethanol, acetone, and diethyl ether. Insoluble in glycerol. | [7] |
| pH of Aqueous Solution | Acidic | [7] |
Table 1: Key Chemical and Physical Properties of Ferric Chloride Hexahydrate
Ferric chloride hexahydrate is known for its deliquescent nature, meaning it can absorb enough moisture from the atmosphere to dissolve in it.[8] Its aqueous solutions are strongly acidic due to the hydrolysis of the ferric ion.[7]
Structure of Ferric Chloride Hexahydrate
The three-dimensional arrangement of atoms in ferric chloride hexahydrate has been elucidated by X-ray crystallography. The crystal structure is monoclinic, belonging to the space group C2/m.[9]
The coordination geometry around the central iron(III) ion is octahedral. The iron atom is coordinated to four water molecules and two chloride ions. These ligands are arranged in a trans configuration, forming the complex cation trans-[FeCl₂(H₂O)₄]⁺.[10] The remaining chloride ion and two water molecules are not directly bonded to the iron atom but are present in the crystal lattice, participating in hydrogen bonding.[9]
The Fe-Cl bond distance in the complex cation is approximately 2.30 Å, and the Fe-O bond distance is about 2.07 Å.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization of ferric chloride hexahydrate.
Melting Point Determination
The melting point of ferric chloride hexahydrate can be determined using a standard capillary melting point apparatus.
Protocol:
-
Sample Preparation: Finely powder a small amount of ferric chloride hexahydrate. Due to its hygroscopic nature, this should be done quickly in a dry environment.
-
Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample at a moderate rate initially. As the temperature approaches the expected melting point (around 37 °C), reduce the heating rate to approximately 1-2 °C per minute to ensure accurate determination.
-
Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.
Density Determination
The density of ferric chloride hexahydrate crystals can be determined by the liquid displacement method.
Protocol:
-
Mass Measurement: Accurately weigh a sample of ferric chloride hexahydrate crystals using an analytical balance.
-
Liquid Selection: Choose a non-solvent liquid in which ferric chloride hexahydrate is insoluble and does not react (e.g., a saturated solution of ferric chloride in a non-polar solvent or a carefully chosen inert liquid).
-
Volume Measurement: Partially fill a graduated cylinder with the chosen liquid and record the initial volume.
-
Displacement: Carefully add the weighed ferric chloride hexahydrate crystals to the graduated cylinder, ensuring no liquid splashes out and the solid is fully submerged.
-
Final Volume: Record the final volume of the liquid in the graduated cylinder.
-
Calculation: The volume of the crystals is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the crystals by their volume.
Assay by Iodometric Titration
The purity of ferric chloride hexahydrate can be determined by iodometric titration, which quantifies the amount of Fe³⁺ ions.[11][12]
Protocol:
-
Sample Preparation: Accurately weigh approximately 1.0 g of ferric chloride hexahydrate and dissolve it in 50 mL of deionized water in an iodine flask.[11]
-
Reaction Initiation: Add 3 mL of hydrochloric acid and 3.0 g of potassium iodide to the solution.[11] The Fe³⁺ ions will oxidize the iodide ions (I⁻) to iodine (I₂).
-
Incubation: Stopper the flask, swirl to mix, and allow the reaction to proceed in the dark for 30 minutes.[11]
-
Titration: Dilute the solution with 100 mL of deionized water. Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution.[11]
-
Endpoint Detection: As the endpoint approaches (the solution turns a pale yellow), add 3 mL of starch indicator solution. The solution will turn a deep blue-black. Continue the titration until the blue color disappears, indicating the endpoint.[11]
-
Blank Correction: Perform a blank titration using the same procedure but without the ferric chloride hexahydrate sample to account for any interfering substances.[11]
-
Calculation: One milliliter of 0.1 N sodium thiosulfate is equivalent to 0.02703 g of FeCl₃·6H₂O.[11]
Applications in Drug Development
Ferric chloride hexahydrate is a valuable tool in various stages of drug discovery and development.
Lewis Acid Catalysis in Organic Synthesis
As a Lewis acid, ferric chloride hexahydrate catalyzes a wide range of organic reactions, including the synthesis of heterocyclic compounds that are prevalent in many pharmaceutical agents.[13][14] Its advantages include being inexpensive, relatively non-toxic, and effective under mild reaction conditions. It has been employed in reactions such as Friedel-Crafts alkylations and acylations, and the synthesis of quinolines and pyrroles.[4]
Synthesis of Iron Oxide Nanoparticles for Drug Delivery
Ferric chloride hexahydrate is a common precursor for the synthesis of iron oxide nanoparticles (IONPs), such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃).[11][15][16] These nanoparticles have garnered significant interest in drug delivery due to their magnetic properties, which allow for targeted delivery to specific sites in the body using an external magnetic field, and their potential for use in magnetic resonance imaging (MRI) as contrast agents.[3][11]
Protocol for Co-precipitation Synthesis of Magnetite Nanoparticles:
-
Precursor Solution: Prepare aqueous solutions of ferric chloride hexahydrate (FeCl₃·6H₂O) and ferrous chloride tetrahydrate (FeCl₂·4H₂O) in a 2:1 molar ratio of Fe³⁺ to Fe²⁺.[15]
-
Reaction Setup: Heat the mixed iron salt solution to 60-80 °C under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring.[15]
-
Precipitation: Add a base, such as ammonium hydroxide, dropwise to the heated solution until the pH reaches approximately 10-11. A black precipitate of magnetite (Fe₃O₄) will form.[11]
-
Aging and Washing: Continue stirring for 1-2 hours to allow for crystal growth. After cooling, the nanoparticles can be separated from the solution using a strong magnet. The nanoparticles are then washed several times with deionized water and ethanol to remove impurities.[11][15]
-
Drying: The final product is dried under vacuum.
Fenton-like Reactions for Drug Degradation Studies
The Fenton reaction, which involves the generation of highly reactive hydroxyl radicals (•OH) from the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂), is a powerful advanced oxidation process.[7] Ferric chloride can participate in "Fenton-like" reactions, where Fe³⁺ is first reduced to Fe²⁺, which then catalyzes the decomposition of H₂O₂. This chemistry is highly relevant for studying the degradation of pharmaceutical compounds in environmental systems and for developing wastewater treatment technologies.
The overall process can be summarized as: Fe³⁺ + H₂O₂ → Fe²⁺ + HOO• + H⁺ Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
These generated hydroxyl radicals are potent, non-selective oxidizing agents that can degrade a wide range of organic molecules, including many pharmaceuticals.
Interaction with Biological Systems: The Ferric Chloride-Induced Thrombosis Model
In preclinical research, ferric chloride is widely used to induce thrombosis in animal models to study the efficacy of antithrombotic drugs. Topical application of a ferric chloride solution to a blood vessel causes oxidative injury to the endothelium, leading to platelet activation and the formation of a thrombus.[10] This model provides a valuable in vivo system to investigate the signaling pathways involved in thrombosis and hemostasis. The mechanism is thought to involve the generation of reactive oxygen species and the recruitment of red blood cells and platelets to the site of injury.[9] Recent studies also suggest that ferric chloride can induce ferroptosis, a form of iron-dependent programmed cell death, in microorganisms, indicating its potential as an antimicrobial agent.[12]
Conclusion
Ferric chloride hexahydrate is a readily available and versatile inorganic compound with a well-characterized chemical structure and a diverse range of applications relevant to the pharmaceutical sciences. Its utility as a Lewis acid catalyst, a precursor for advanced drug delivery systems, and a tool for studying oxidative degradation and biological processes underscores its importance in modern drug discovery and development. A thorough understanding of its chemical properties and the availability of standardized experimental protocols are essential for its effective and reproducible use in the laboratory.
References
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